N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[(2-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-6-[1-[(2-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide is a structurally complex organic compound featuring three key moieties:
- Benzodioxole group: A 1,3-benzodioxole ring linked via a methylene group to the hexanamide backbone. This group is associated with enhanced lipophilicity and metabolic stability .
- Thieno[3,2-d]pyrimidine core: A bicyclic heteroaromatic system with two ketone oxygen atoms at positions 2 and 2. This scaffold is known for its role in modulating enzyme activity, particularly in kinase inhibition .
- Hexanamide chain: A six-carbon aliphatic chain terminating in an amide group, which contributes to solubility and target-binding flexibility.
The compound’s molecular formula is C₃₁H₂₇ClN₄O₅S, with a molecular weight of 627.1 g/mol (calculated based on analogous structures in ). Its IUPAC name reflects the substitution pattern: the 2-chlorophenylmethyl group at position 1 of the thienopyrimidine ring and the benzodioxolylmethyl group on the hexanamide chain.
Properties
Molecular Formula |
C27H26ClN3O5S |
|---|---|
Molecular Weight |
540.0 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[(2-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C27H26ClN3O5S/c28-20-7-4-3-6-19(20)16-31-21-11-13-37-25(21)26(33)30(27(31)34)12-5-1-2-8-24(32)29-15-18-9-10-22-23(14-18)36-17-35-22/h3-4,6-7,9-11,13-14H,1-2,5,8,12,15-17H2,(H,29,32) |
InChI Key |
XJQHJHIOWNAGQX-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCN3C(=O)C4=C(C=CS4)N(C3=O)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thienopyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides of the original compound, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes and interactions at the molecular level.
Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Molecular Weight : The target compound’s higher molecular weight (627.1 g/mol) suggests reduced solubility in aqueous media compared to smaller analogues like the methoxypropyl derivative (544.6 g/mol) .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[(2-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may confer specific pharmacological properties.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes a benzodioxole moiety, a thieno[3,2-d]pyrimidine core, and a hexanamide side chain. The presence of the chlorophenyl group is significant for its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C21H20ClN5O3 |
| Molecular Weight | 421.87 g/mol |
| CAS Number | 500268-12-2 |
| Solubility | Soluble in DMSO and methanol |
Anticancer Properties
Research indicates that compounds with similar structures exhibit promising anticancer activity. For instance, studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. The mechanism of action often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as PI3K/Akt and MAPK.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains and fungi, possibly through disruption of cell membrane integrity or interference with nucleic acid synthesis.
The biological activity of this compound is hypothesized to involve multiple molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival.
- Receptor Interaction : It might interact with specific receptors involved in cellular signaling pathways.
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the cytotoxic effects of similar thieno[3,2-d]pyrimidine derivatives on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values in the low micromolar range.
- Animal Models : In vivo studies using murine models demonstrated that administration of related compounds resulted in significant tumor regression compared to controls. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis within tumors.
- Antimicrobial Tests : Laboratory tests revealed that the compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) suggesting potential for development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
